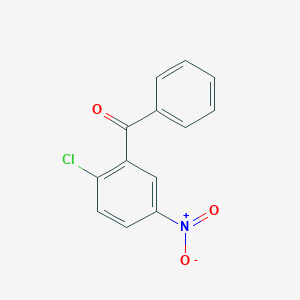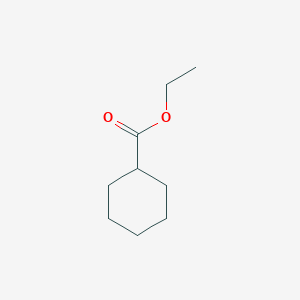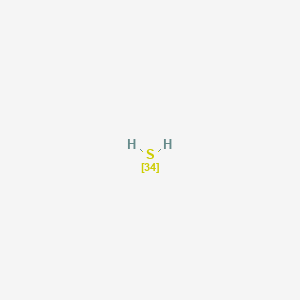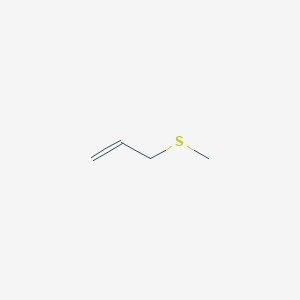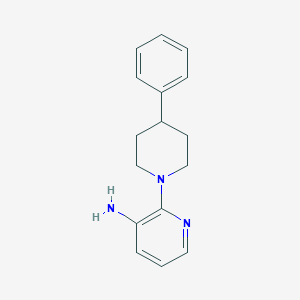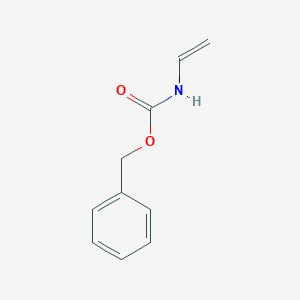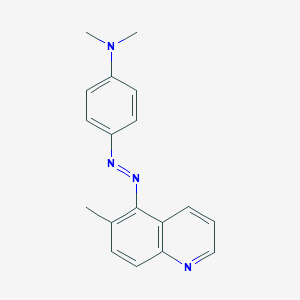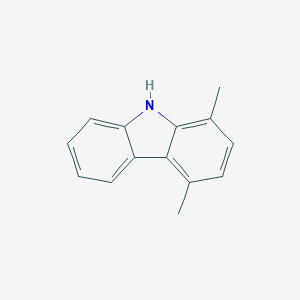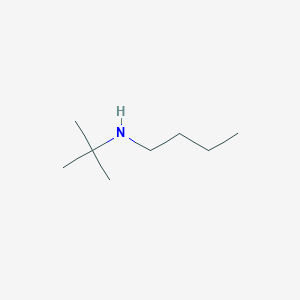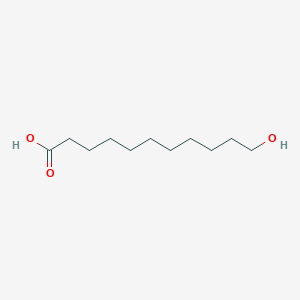
3'-Chloro-3'-deoxyuridine
描述
3’-Chloro-3’-deoxyuridine is a halogenated nucleoside analog, structurally related to uridine. It is characterized by the substitution of a chlorine atom at the 3’ position of the deoxyribose sugar, replacing the hydroxyl group. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3’-deoxyuridine typically involves the halogenation of deoxyuridine. One common method includes the use of phosphorus pentachloride (PCl5) to promote the gem-dichlorination of 2’- and 3’-deoxynucleosides . The reaction conditions generally involve the controlled addition of PCl5 to suitably protected ketodeoxynucleoside intermediates, facilitating the formation of the chlorinated product.
Industrial Production Methods: Industrial production of 3’-Chloro-3’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions: 3’-Chloro-3’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of uracil derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted uridine derivatives can be formed.
Oxidation Products: Oxidized forms of uridine, such as uracil-5-carboxylic acid.
Reduction Products: Reduced forms of uridine, such as dihydro-uridine derivatives.
科学研究应用
3’-Chloro-3’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a reagent in various organic reactions.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms. It is incorporated into DNA during replication, allowing researchers to track cell proliferation and DNA damage.
Medicine: 3’-Chloro-3’-deoxyuridine is investigated for its potential antiviral and anticancer properties. Its ability to interfere with DNA synthesis makes it a candidate for therapeutic applications.
Industry: The compound is used in the development of diagnostic assays and as a standard in analytical chemistry.
作用机制
The mechanism of action of 3’-Chloro-3’-deoxyuridine involves its incorporation into DNA in place of thymidine. This substitution disrupts normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA replication, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells .
相似化合物的比较
Bromodeoxyuridine (BrdU): A brominated analog of deoxyuridine used in similar applications.
Iododeoxyuridine (IdU): An iodinated analog with antiviral properties.
Ethynyl deoxyuridine (EdU): A modified nucleoside used in cell proliferation assays.
Uniqueness: 3’-Chloro-3’-deoxyuridine is unique due to its specific halogenation at the 3’ position, which imparts distinct chemical properties compared to other halogenated nucleosides. This unique structure allows for specific interactions with DNA polymerases and other enzymes, making it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
1-[(2R,3S,4S,5R)-4-chloro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSUZFLOJSMXTE-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172153 | |
| Record name | 3'-Chloro-3'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18810-36-1 | |
| Record name | 3'-Chloro-3'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Chloro-3'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


